molecular formula C24H16N2 B157979 Bathophenanthroline CAS No. 1662-01-7

Bathophenanthroline

Cat. No. B157979
CAS RN: 1662-01-7
M. Wt: 332.4 g/mol
InChI Key: DHDHJYNTEFLIHY-UHFFFAOYSA-N
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Patent
US05790627

Procedure details

4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid, disodium salt
Name
4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[C:16]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)=[CH:15][CH:14]=[N:13]4)[N:10]=[C:9](S(O)(=O)=O)[C:8]=2S(O)(=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Na][Na]>>[C:1]1([C:7]2[C:20]3[C:11](=[C:12]4[C:17](=[CH:18][CH:19]=3)[C:16]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)=[CH:15][CH:14]=[N:13]4)[N:10]=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
4, 7-Diphenyl-1, 10-phenanthrolinedisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C(=NC2=C3N=CC=C(C3=CC=C12)C1=CC=CC=C1)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=NC2=C3N=CC=C(C3=CC=C12)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.